molecular formula C24H22BrClFN5O2 B1193701 Ripretinib HCl

Ripretinib HCl

カタログ番号 B1193701
分子量: 546.8254
InChIキー: SHMLAUSQLBFHPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ripretinib, also known as DCC-2618, is a potent, orally active and selective KIT/PDGFR inhibitor with potential antineoplastic activity. DCC-2618 targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2;  KDR), angiopoietin-1 receptor (TIE2;  TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS;  CSF1R), thereby further inhibiting tumor cell growth. Note: Many vendors listed wrong structure with CAS#1225278-16-9

科学的研究の応用

1. Broad-Spectrum Inhibition in Oncology Ripretinib (DCC-2618) is primarily recognized for its broad-spectrum inhibition of mutant KIT and PDGFRA kinases found in cancers, especially gastrointestinal stromal tumors (GISTs). Its unique "switch-control" inhibitory action addresses the challenge of diverse drug-resistant KIT mutations in GISTs. Notably, Ripretinib demonstrates efficacy against a wide range of KIT mutants in patients with drug-resistant GISTs (Smith et al., 2019).

2. Clinical Efficacy in GIST Clinical trials, such as the INVICTUS study, have shown Ripretinib's efficacy in improving progression-free survival in patients with advanced GISTs who were resistant to approved treatments (Blay et al., 2020). Additionally, Ripretinib is studied for its role as a treatment option in various lines of GIST therapy, offering a therapeutic benefit even after disease progression at initial doses (George et al., 2021).

3. Potential in Other Applications Beyond GISTs, Ripretinib's potential extends to other applications, such as inhibiting novel severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins. A study using molecular docking indicated Ripretinib's strong binding affinity with SARS-CoV-2 proteins, suggesting broader applicability beyond oncology (Alharthi et al., 2020).

4. Pharmacokinetic Studies Ripretinib's pharmacokinetics, including its interaction with other drugs and in different physiological conditions like hepatic impairment, have been extensively studied. These studies are crucial for understanding its metabolism and ensuring safe and effective use in various patient populations (Li et al., 2022), (Li et al., 2022).

5. Drug Interactions and Effects Understanding Ripretinib's interaction with other drugs, such as CYP3A inhibitors and inducers, and the effects of gastric acid reduction on its pharmacokinetics has been a focal point of research. These studies help in optimizing its therapeutic use and managing potential drug interactions (Li et al., 2021).

特性

製品名

Ripretinib HCl

分子式

C24H22BrClFN5O2

分子量

546.8254

IUPAC名

N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea hydrochloride

InChI

InChI=1S/C24H21BrFN5O2.ClH/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15;/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33);1H

InChIキー

SHMLAUSQLBFHPZ-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)NC2=CC(C3=CC4=C(N(CC)C3=O)C=C(NC)N=C4)=C(Br)C=C2F.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Ripretinib HCl;  Ripretinib hydrochloride;  DCC-2618;  DCC 2618;  DCC2618.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ripretinib HCl
Reactant of Route 2
Reactant of Route 2
Ripretinib HCl
Reactant of Route 3
Reactant of Route 3
Ripretinib HCl
Reactant of Route 4
Reactant of Route 4
Ripretinib HCl
Reactant of Route 5
Ripretinib HCl
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ripretinib HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。